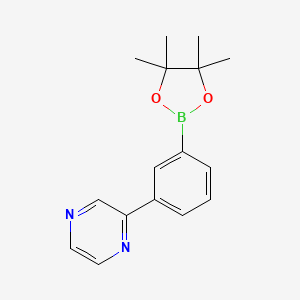

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazine

Beschreibung

Eigenschaften

Molekularformel |

C16H19BN2O2 |

|---|---|

Molekulargewicht |

282.1 g/mol |

IUPAC-Name |

2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine |

InChI |

InChI=1S/C16H19BN2O2/c1-15(2)16(3,4)21-17(20-15)13-7-5-6-12(10-13)14-11-18-8-9-19-14/h5-11H,1-4H3 |

InChI-Schlüssel |

XROLTLSPXHXCOO-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NC=CN=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Palladium-Catalyzed Miyaura Borylation of 3-Bromophenylpyrazine

$$

\text{3-Bromophenylpyrazine} + \text{Bis(pinacolato)diboron} \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{this compound}

$$

- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4

- Base: Potassium acetate (KOAc) or potassium carbonate (K2CO3)

- Solvent: 1,4-dioxane or dimethylformamide (DMF)

- Temperature: 80–100 °C

- Time: 12–24 hours

- Oxidative addition of aryl bromide to Pd(0)

- Transmetalation with bis(pinacolato)diboron

- Reductive elimination to form the aryl boronate ester

This method is well-documented for installing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group on aromatic rings bearing heterocycles such as pyrazine.

Direct C–H Borylation of 2-Phenylpyrazine Derivatives

An alternative approach involves iridium-catalyzed direct C–H borylation of the phenyl ring attached to pyrazine.

- Catalyst: [Ir(COD)(OMe)]2 with bipyridine ligand

- Boron source: B2pin2

- Solvent: Cyclohexane or benzene

- Temperature: 80–120 °C

- Avoids the need for pre-functionalized aryl halides

- Regioselective borylation at the meta position relative to the pyrazine substituent can be achieved by tuning reaction conditions and ligand environment

However, regioselectivity can be challenging and may require careful optimization.

Lithiation Followed by Electrophilic Borylation

Another classical method is the lithiation of 2-phenylpyrazine at the meta position (relative to pyrazine) using a strong base such as n-butyllithium or lithium diisopropylamide (LDA), followed by quenching with a boron electrophile like trimethyl borate or pinacolborane.

- Base: n-BuLi or LDA at low temperature (-78 °C)

- Electrophile: Pinacolborane or B(OMe)3

- Quench with water or acid to afford the boronate ester

This method requires strict anhydrous and low-temperature conditions and is less commonly used for sensitive heterocycles but can provide regioselective access to the desired boronate ester.

Data Table: Comparative Summary of Preparation Methods

| Method | Key Reagents & Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Pd-Catalyzed Miyaura Borylation | Pd(dppf)Cl2, B2pin2, KOAc, 1,4-dioxane | 80–100 °C, 12–24 h | High yield, well-established | Requires aryl halide precursor |

| Ir-Catalyzed Direct C–H Borylation | [Ir(COD)(OMe)]2, bipyridine, B2pin2 | 80–120 °C, 12–24 h | No halide needed, direct borylation | Regioselectivity challenges |

| Lithiation + Electrophilic Borylation | n-BuLi or LDA, pinacolborane or B(OMe)3 | -78 °C, inert atmosphere | Regioselective, versatile | Sensitive to moisture, harsh conditions |

Research Findings and Optimization Notes

The palladium-catalyzed borylation of 3-bromophenylpyrazine is the most commonly reported and reliable method for synthesizing this compound, with yields typically ranging from 70% to 90% under optimized conditions.

Ligand choice in Pd catalysis significantly affects the yield and reaction rate. Bidentate phosphine ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) enhance catalyst stability and efficiency.

Bases like potassium acetate are preferred over stronger bases to minimize side reactions and decomposition of boronate esters.

Direct C–H borylation methods have been explored for heteroaryl systems, but regioselectivity and lower yields limit their broad application for this compound.

Lithiation methods offer regioselectivity but require careful control of temperature and moisture exclusion, limiting scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazine can undergo various types of chemical reactions:

Suzuki-Miyaura Coupling: This is a common reaction where the boronic ester reacts with aryl halides to form biaryl compounds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Substitution Reactions: The pyrazine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions would depend on the specific reactants and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound.

Wissenschaftliche Forschungsanwendungen

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazine has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Medicinal Chemistry: It may be explored for its potential biological activity and used in the development of new pharmaceuticals.

Catalysis: The boronic ester group can act as a catalyst in various organic reactions.

Wirkmechanismus

The mechanism by which 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazine exerts its effects would depend on its specific application. In general, the boronic ester group can interact with various molecular targets, facilitating reactions such as cross-coupling. The pyrazine ring can also participate in interactions with biological targets, potentially affecting biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Pyrazine and Boronate Moieties

Key Comparative Data

Reactivity in Cross-Coupling Reactions :

- The target compound’s unsubstituted pyrazine ring allows for versatile functionalization via Suzuki-Miyaura coupling. In contrast, chlorine-substituted analogues (e.g., ) exhibit higher electrophilicity, favoring nucleophilic displacement over cross-coupling.

- Sterically hindered derivatives (e.g., triphenyl-substituted pyrazine ) show reduced coupling efficiency due to bulky substituents.

Physical Properties: Solubility: Amino-ester derivatives (e.g., ) exhibit higher polarity and aqueous solubility compared to the hydrophobic target compound. Thermal Stability: All dioxaborolane-containing compounds decompose above 250°C, but electron-withdrawing groups (e.g., sulfonyl ) lower thermal stability.

Biological Activity :

- Prochelators like BHAPI (boronate-activated by ROS ) highlight the role of boronate esters in targeted drug delivery. The target compound lacks such functionalization but could be modified for similar applications.

Synthetic Accessibility: The target compound is synthesized via palladium-catalyzed borylation or Suzuki coupling, similar to analogues like tert-butyl 4-(3-boronophenyl)piperazine . However, multi-step routes are required for complex derivatives (e.g., sulfonyl-piperazine ).

Research Findings

- Electronic Effects : Pyrazine’s electron-deficient nature enhances the electrophilicity of the boronate group, improving cross-coupling yields compared to benzene-based boronates .

- Stability : The dioxaborolane group in the target compound is stable under ambient conditions but hydrolyzes in acidic or aqueous media to form boronic acids, a trait shared with other pinacol boronates .

- Applications :

Biologische Aktivität

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazine is a compound that combines a pyrazine ring with a boronic ester moiety. This unique structure suggests potential biological activities that can be explored in various fields such as medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The compound features a boronic ester group which is known for its reactivity in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. The presence of the pyrazine ring adds to its potential biological activity by influencing its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C16H22BNO3 |

| Molecular Weight | 295.17 g/mol |

| CAS Number | 302348-51-2 |

| IUPAC Name | This compound |

The biological activity of this compound is largely attributed to its ability to form stable complexes with transition metals due to the boronic ester group. This facilitates catalytic processes that are crucial in synthesizing biologically active compounds. The pyrazine moiety may also interact with various biological receptors or enzymes, potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that boronic acids and their derivatives exhibit significant antimicrobial properties. The incorporation of the pyrazine ring may enhance these effects by improving solubility and bioavailability. For instance, similar compounds have shown activity against various pathogens including bacteria and fungi.

Anticancer Potential

Boronic esters have been investigated for their role in cancer therapy. They can inhibit proteasome activity, which is critical in regulating cell cycle and apoptosis in cancer cells. Preliminary studies suggest that derivatives of this compound may exhibit similar anticancer properties.

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

- A study demonstrated that compounds containing boronic acid moieties exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The addition of a pyrazine ring improved the overall potency of these compounds against resistant strains .

- Anticancer Research :

- Synthesis and Applications :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazine?

- Answer: The synthesis typically involves a palladium-catalyzed borylation reaction. A brominated precursor (e.g., 3-bromophenylpyrazine) reacts with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂, potassium acetate, and DMF at 80–100°C. Post-reaction purification via high-performance liquid chromatography (HPLC) ensures high purity, while thin-layer chromatography (TLC) monitors reaction progress .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer: Key techniques include:

- ¹H/¹³C/¹¹B NMR : Confirms structural integrity and boron environment.

- Infrared (IR) spectroscopy : Identifies B-O bonds (~1350 cm⁻¹).

- High-resolution mass spectrometry (HRMS) : Validates molecular weight.

- X-ray crystallography : Resolves stereochemical details of the boronic ester and pyrazine ring .

Q. What are the common chemical reactions involving this compound?

- Answer: The boronic ester moiety enables Suzuki-Miyaura coupling with aryl halides to form biaryl derivatives. The pyrazine ring participates in nucleophilic substitution (e.g., with amines) and oxidation/reduction (e.g., using H₂O₂ or NaBH₄). Reaction conditions (solvent, temperature) are optimized to preserve the boronic ester’s stability .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling yields for derivatives of this compound?

- Answer: Optimization strategies include:

- Catalyst selection : Pd(OAc)₂ with SPhos/XPhos ligands improves efficiency.

- Solvent/base systems : DMF with K₂CO₃ enhances solubility.

- Oxygen exclusion : Use degassed solvents and inert atmospheres.

- Pre-activation : Stir the boronic ester with pinacol to enhance reactivity.

Parallel screening via design of experiments (DoE) identifies optimal conditions .

Q. How can discrepancies in reported biological activity data for analogs be addressed?

- Answer: Discrepancies arise from:

- Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.

- Compound stability : Test hydrolytic degradation of the boronic ester in media via LC-MS.

- Concentration accuracy : Use quantitative NMR (qNMR) for precise dosing.

Validate activity with orthogonal assays (e.g., surface plasmon resonance vs. enzymatic inhibition) .

Q. What strategies enhance the electronic properties of derivatives for materials science applications?

- Answer:

- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) on pyrazine lower LUMO levels.

- Conjugation tuning : Para-substituted phenyl groups enhance π-conjugation.

- Solubility optimization : Introduce alkyl chains (e.g., -OCH₃) without disrupting planarity.

Computational modeling (DFT) predicts electronic transitions and band gaps .

Methodological Notes

- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves boronic ester derivatives .

- Stability Testing : Store the compound under argon at -20°C to prevent hydrolysis of the boronic ester .

- Computational Tools : Gaussian 16 for DFT calculations; PyMol for crystallographic visualization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.